molecular formula C25H24N4O6 B11267051 ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11267051
M. Wt: 476.5 g/mol
InChI Key: ZXFVABYYEGYBGM-UHFFFAOYSA-N
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Description

Ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a pyrazolo-pyrazine derivative featuring a 3,4-dimethoxyphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine core. This compound is structurally characterized by an acetyl-amino linkage connecting the pyrazolo-pyrazine moiety to an ethyl benzoate group.

Properties

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 3-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H24N4O6/c1-4-35-25(32)17-6-5-7-18(12-17)26-23(30)15-28-10-11-29-20(24(28)31)14-19(27-29)16-8-9-21(33-2)22(13-16)34-3/h5-14H,4,15H2,1-3H3,(H,26,30)

InChI Key

ZXFVABYYEGYBGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and pyrazolo[1,5-a]pyrazine intermediates. The key steps in the synthesis may involve:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Acylation reactions:

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of Lewis acids for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several analogues, differing primarily in substituents on the aromatic rings and ester groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Ester Group
Ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate C₂₅H₂₄N₄O₇ 508.48 3,4-dimethoxyphenyl Ethyl
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate C₂₃H₁₉ClN₄O₄ 450.88 4-chlorophenyl Ethyl
Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate C₂₄H₂₂N₄O₇ 494.46 3,4-dimethoxyphenyl Methyl
Key Observations:

Substituent Effects on Aromatic Rings: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing solubility in polar solvents compared to the electron-withdrawing 4-chlorophenyl substituent in its chlorinated analogue . The chloro-substituted analogue (C₂₃H₁₉ClN₄O₄) exhibits reduced molecular weight (450.88 vs.

Ester Group Variations: Replacing the ethyl ester with a methyl ester (as in C₂₄H₂₂N₄O₇) reduces steric bulk and slightly lowers molecular weight (494.46 vs.

Biological Activity

Ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.

  • Molecular Formula : C25H26N4O4
  • Molecular Weight : 446.51 g/mol
  • CAS Number : 941938-26-7

Synthesis

The synthesis of this compound involves the reaction of various precursors, including 3,4-dimethoxyphenyl derivatives and acetylated amino compounds. The detailed synthetic pathway typically includes multiple steps such as condensation reactions and purification processes to achieve the desired purity and yield.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)12Cell cycle arrest

Antioxidant Properties

In addition to its anticancer effects, this compound has shown promising antioxidant activity. Studies measuring the total antioxidant capacity indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. In animal models, it has been found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Breast Cancer Cells :
    A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells (IC50 = 15 µM). The study concluded that this compound could be a candidate for further development as an anticancer agent.
  • Antioxidant Activity Assessment :
    In a comparative study published in Food Chemistry, the antioxidant capacity of this compound was evaluated alongside standard antioxidants like ascorbic acid and trolox. The results indicated that the compound exhibited a comparable level of radical scavenging activity.

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